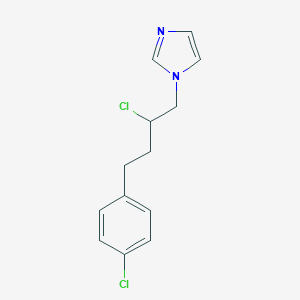

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Cat. No. B193716

Key on ui cas rn:

67085-12-5

M. Wt: 269.17 g/mol

InChI Key: PJMMKIMXEKRAAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07625935B2

Procedure details

Next we studied alternative solvents to replace the thionyl chloride in solvent function in the reaction step converting (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) into (1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole) (V). In the inert solvents which could be taken into account such as dichloromethane, toluene, chlorobenzene and dimethylformamide, the chlorinating reaction yielded a sticky reaction mixture which couldn't be processed. We have surprisingly found, however that when (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is dissolved in 1,2-dichloroethane and reacted with approximately equimolar amount of thionyl chloride reagent in the presence of catalytic amount of dimethylformamide at 30-35° C. temperature, a crystal suspension is obtained which is easy-to-stir during the whole reaction time, resulting in that chlorination proceeds completely giving 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole (V) in quantitative yield. Being the compound sufficiently pure, it is not isolated, but separated by extraction and reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone to give 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-imidazole (VI) (butoconazole).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( IV )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

( IV )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[S:1](Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14](O)[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1.[Cl:22][C:23]1[CH:28]=C[C:26](CCC(Cl)CN2C=CN=C2)=[CH:25][CH:24]=1.Cl[CH2:40][Cl:41]>ClCCCl.CN(C)C=O.ClC1C=CC=CC=1.C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH:14]([S:1][C:28]2[C:23]([Cl:22])=[CH:24][CH:25]=[CH:26][C:40]=2[Cl:41])[CH2:15][N:16]2[CH:20]=[CH:19][N:18]=[CH:17]2)=[CH:8][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O

|

Step Eight

[Compound]

|

Name

|

( IV )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O

|

Step Thirteen

[Compound]

|

Name

|

( IV )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is easy-to-stir during the whole reaction time

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the reaction step

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chlorinating reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a sticky reaction mixture which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a crystal suspension is obtained which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in that chlorination

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

it is not isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated by extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted directly with 2,6-dichlorothiophenol in methyl isobutyl ketone

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)SC1=C(C=CC=C1Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |